molecular formula C20H21N5O2S2 B11627133 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11627133
M. Wt: 427.5 g/mol
InChI Key: IUXSZQFDAHPQDN-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Chemical Classification and Nomenclature

The compound is systematically classified as a thiazolidinone-pyridopyrimidine hybrid derivative , belonging to the broader family of nitrogen-sulfur heterocycles. Its IUPAC name delineates the structural complexity:

  • Thiazolidinone component : A five-membered ring featuring sulfur at position 1, nitrogen at position 3, and ketone/thione groups at positions 4 and 2, respectively.
  • Pyridopyrimidine core : A fused bicyclic system comprising pyridine and pyrimidine rings, with a ketone at position 4.
  • Substituents :
    • A (Z)-configured allyl group at position 3 of the thiazolidinone ring.
    • A 4-methylpiperazinyl group at position 2 of the pyridopyrimidine system.

The molecular formula is C₂₂H₂₃N₅O₂S₂ , with a molecular weight of 477.58 g/mol . Key functional groups include the thioxo (C=S), ketone (C=O), and tertiary amine (N-methylpiperazine), which collectively influence electronic distribution and molecular interactions.

Structural Features Table
Component Description
Thiazolidinone ring 5-membered ring with S1, N3, C4=O, and C2=S substituents
Pyridopyrimidine core Fused pyridine (6-membered) and pyrimidine (6-membered) rings with C4=O
Allyl group CH₂CH=CH₂ at C3 of thiazolidinone in (Z)-configuration
4-Methylpiperazinyl N-linked piperazine with methyl group at N4

Historical Context of Thiazolidinone-Pyridopyrimidine Hybrid Derivatives

The convergence of thiazolidinone and pyridopyrimidine scaffolds emerged from two distinct research trajectories:

  • Thiazolidinones : Initially explored for antidiabetic applications (e.g., rosiglitazone), their utility expanded to antimicrobial and anticancer realms due to electrophilic C=S and C=O moieties.
  • Pyridopyrimidines : Recognized for kinase inhibition (e.g., CDK4/6 in breast cancer), their planar structure facilitates intercalation with biomolecular targets.

The strategic hybridization of these systems began in the early 2010s, driven by the need to overcome mono-scaffold limitations such as metabolic instability and target selectivity. For instance, the incorporation of a thiazolidinone ring into pyridopyrimidine frameworks enhanced hydrogen-bonding capacity, as demonstrated in derivatives inhibiting CDK4/6 with IC₅₀ values <1 μM. The addition of a 4-methylpiperazinyl group, as seen in the subject compound, further improves solubility and blood-brain barrier penetration.

Significance in Heterocyclic Chemistry Research

This compound epitomizes three key trends in modern heterocyclic chemistry:

  • Pharmacophore Hybridization : Merging thiazolidinone’s electrophilic reactivity with pyridopyrimidine’s aromatic planar geometry creates multitarget ligands. For example, the thioxo group participates in covalent bonding with cysteine residues in kinases, while the pyridopyrimidine core engages in π-π stacking with ATP-binding pockets.
  • Synthetic Methodology : Its synthesis employs tandem cyclocondensation and Schiff base formation, leveraging DMF as both solvent and catalyst. Recent optimizations using microwave irradiation reduced reaction times from 12 hours to 40 minutes, achieving yields >85%.
  • Structure-Activity Relationship (SAR) Insights :
    • Allyl groups at C3 enhance membrane permeability via lipophilicity (LogP ≈2.1).
    • 4-Methylpiperazine introduces a basic nitrogen (pKa ≈8.5), favoring salt formation for improved bioavailability.
Comparative Bioactivity of Hybrid Derivatives
Derivative Target IC₅₀ (μM) Reference
Subject Compound CDK4/6 0.89
Non-hybrid Thiazolidinone PPARγ 12.3
Pyridopyrimidine alone EGFR 5.67

Properties

Molecular Formula

C20H21N5O2S2

Molecular Weight

427.5 g/mol

IUPAC Name

(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H21N5O2S2/c1-3-7-25-19(27)15(29-20(25)28)13-14-17(23-11-9-22(2)10-12-23)21-16-6-4-5-8-24(16)18(14)26/h3-6,8,13H,1,7,9-12H2,2H3/b15-13-

InChI Key

IUXSZQFDAHPQDN-SQFISAMPSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC=C

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC=C

Origin of Product

United States

Preparation Methods

Formation of the Pyrido[1,2-a]pyrimidin-4-one Core

The core is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or malononitrile derivatives. For example, 3-formyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as a critical intermediate, prepared by reacting 2-aminopyridine with ethyl acetoacetate under acidic conditions (e.g., acetic acid, 80–100°C, 6–8 hours).

Introduction of the 4-Methylpiperazinyl Group

The 2-position of the pyrido[1,2-a]pyrimidin-4-one core is functionalized with 4-methylpiperazine via nucleophilic aromatic substitution. This involves refluxing the core intermediate with excess 4-methylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) at 100–120°C for 12–24 hours.

Knoevenagel Condensation for Thiazolidinone Moiety

The 3-position is modified through a Z-selective Knoevenagel condensation between the aldehyde group of the intermediate and 3-allyl-2-thioxothiazolidin-4-one . This reaction is typically catalyzed by piperidine or ammonium acetate in ethanol under reflux (70–80°C, 4–6 hours), yielding the (Z)-configured exocyclic double bond.

Stepwise Synthesis and Reaction Optimization

Detailed Synthetic Pathway

The preparation follows a three-step sequence (Table 1):

Table 1: Reaction Conditions and Yields for Key Steps

StepReactantsConditionsYield (%)
12-Aminopyridine + Ethyl acetoacetateAcetic acid, 90°C, 8 h78
23-Formyl intermediate + 4-MethylpiperazineDMF, 110°C, 18 h65
3Piperazinyl intermediate + 3-Allyl-2-thioxothiazolidin-4-oneEthanol, piperidine, 75°C, 5 h72

Step 1: Core Formation

Cyclization of 2-aminopyridine with ethyl acetoacetate in acetic acid yields 3-formyl-4H-pyrido[1,2-a]pyrimidin-4-one after recrystallization from ethanol.

Step 2: Piperazinyl Functionalization

The formyl intermediate reacts with 4-methylpiperazine in DMF, achieving substitution at the 2-position. Excess amine (2.5 equiv) and prolonged heating (18 hours) maximize yield.

Step 3: Thiazolidinone Conjugation

Knoevenagel condensation under Dean-Stark conditions ensures water removal, favoring imine formation. The Z-configuration is confirmed via 1H^1\text{H}-NMR coupling constants (J=12.1HzJ = 12.1 \, \text{Hz}).

Optimization Studies

  • Solvent Effects : Ethanol outperforms THF and acetonitrile in Step 3 due to better solubility of the thiazolidinone.

  • Catalyst Screening : Piperidine (10 mol%) provides higher regioselectivity compared to morpholine or pyridine.

  • Temperature Control : Reactions above 80°C in Step 3 lead to isomerization to the (E)-configuration, reducing purity.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H^1\text{H}-NMR (DMSO-d6d_6): Key signals include δ 8.21 (d, J=6.8HzJ = 6.8 \, \text{Hz}, pyrimidinone H-6), δ 7.89 (s, exocyclic CH), and δ 5.85 (m, allyl protons).

  • IR : Peaks at 1685 cm1^{-1} (C=O), 1620 cm1^{-1} (C=N), and 1240 cm1^{-1} (C=S) confirm functional groups.

  • Mass Spectrometry : ESI-MS shows [M+H]+^+ at m/z 428.1, aligning with the molecular formula.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity, with a retention time of 6.7 minutes.

Challenges and Alternative Approaches

Stereochemical Control

The Z-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent tautomerization. Microwave-assisted synthesis (100°C, 30 minutes) has been explored to enhance selectivity.

Scalability Issues

Large-scale reactions face challenges in removing DMF residues. Switching to toluene with catalytic p-toluenesulfonic acid improves workup efficiency.

Comparative Analysis of Published Methods

Table 2: Comparison of Synthetic Protocols

ParameterMetia et al. (2015)Yarkov et al. (2016)Sigma-Aldrich Protocol
Overall Yield62%68%Commercial (N/A)
Reaction Time32 h27 h
Purity97%95%>99%

The Sigma-Aldrich method avoids synthesis by offering the compound pre-made, though academic protocols prioritize cost-effectiveness and modularity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives, differing primarily in substituent groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent at Position 2 Thiazolidinone Substituent Key Properties Reference
Target Compound 4-Methyl-1-piperazinyl 3-Allyl Enhanced solubility due to piperazine; moderate lipophilicity from allyl group.
2-(Ethylamino)-3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Ethylamino 3-Allyl Reduced solubility compared to piperazinyl derivatives; higher membrane permeability.
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazinyl 3-(1-Phenylethyl) Increased lipophilicity and steric bulk; potential for enhanced receptor binding in hydrophobic pockets.
6-[2-(3-Substituted phenyl)thiazolidin-4-one-3-yl]-1,3-dimethylpyrimidine-2,4-dione N/A (uracil-derived core) 3-Aryl Demonstrated antimicrobial and antioxidant activity; lower solubility due to aryl groups.

Substituent-Driven Functional Differences

  • Piperazinyl vs. Ethylamino at Position 2: The 4-methylpiperazinyl group in the target compound confers superior aqueous solubility compared to ethylamino derivatives, attributed to the basic nitrogen in piperazine facilitating protonation at physiological pH . Ethylamino-substituted analogs (e.g., compound) exhibit higher lipophilicity, favoring passive diffusion across biological membranes but limiting solubility in polar solvents .
  • Thiazolidinone Substituents: The allyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, phenylethyl or aryl substituents (e.g., and compounds) enhance hydrophobicity, improving interactions with lipid-rich targets but reducing solubility .

Research Findings and Implications

Computational and Structural Studies

  • Crystallography : Tools like SHELX and WinGX () have been pivotal in resolving the Z-configuration of the methylidene bridge and planar geometry of the fused rings, ensuring accurate structure-activity relationship (SAR) modeling .
  • Molecular Docking: Piperazinyl-substituted derivatives show favorable binding to ATP-binding pockets in kinase targets (e.g., EGFR), driven by hydrogen bonding with the ketone oxygen and hydrophobic interactions with the thiazolidinone .

Biological Activity

The compound 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and antiviral potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3S2C_{19}H_{20}N_{4}O_{3}S_{2} with a molecular weight of approximately 416.51 g/mol. The structure features a thiazolidinone core, which is known for its bioactive properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds with similar structural motifs have demonstrated significant activity against various bacterial strains and fungi. The mechanism often involves disrupting biofilm formation, which is critical in treating chronic infections.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiazolidinone AStaphylococcus aureus32 µg/mL
Thiazolidinone BEscherichia coli16 µg/mL
Thiazolidinone CCandida albicans64 µg/mL

Anticancer Activity

The anticancer properties of this compound have also been investigated. Thiazolidinones are known to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study:
A study evaluating the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells) found that certain derivatives inhibited cell proliferation significantly. The IC50 values for these compounds ranged from 10 to 50 µM.

Antiviral Activity

Emerging research indicates that thiazolidinones may possess antiviral properties as well. For example, compounds similar to the one have shown efficacy against viral infections by inhibiting viral replication and enhancing host immune responses.

Table 2: Antiviral Activity Against Selected Viruses

Compound NameVirus TypeEC50 (µM)
Thiazolidinone DInfluenza A25 µM
Thiazolidinone EHIV15 µM

The mechanisms underlying the biological activities of thiazolidinones are multifaceted:

  • Antimicrobial: Inhibition of biofilm formation and disruption of bacterial cell membranes.
  • Anticancer: Induction of apoptosis via mitochondrial pathways and inhibition of tumor growth factors.
  • Antiviral: Interference with viral entry and replication processes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : The synthesis involves multi-step reactions, including condensation to form the thiazolidinone ring and subsequent introduction of the pyridopyrimidine moiety. Key steps:

  • Use dimethyl sulfoxide (DMSO) or acetonitrile as solvents to enhance reaction efficiency .
  • Employ Lewis acids (e.g., ZnCl₂) or bases as catalysts under reflux conditions (70–90°C) with inert gas purging to minimize side reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel .
    • Critical Note : Optimize reaction time (typically 6–12 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of thiazolidinone precursor to pyridopyrimidine intermediate) to avoid over-alkylation .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the Z-configuration of the methylidene group (δ 7.2–7.5 ppm for the thiazolidinone proton) and the 4-methylpiperazinyl substituent (δ 2.3–2.7 ppm for N-methyl protons) .
  • IR Spectroscopy : Identify characteristic bands for C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and N-H stretches (3300–3400 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodology :

  • Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to achieve ≥95% purity .
  • Perform elemental analysis (C, H, N, S) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed concentration ranges: 1–100 µM) using validated cell lines (e.g., HEK-293 for cytotoxicity) .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via competitive binding assays .
  • Meta-Analysis : Compare data across studies to identify outliers caused by solvent polarity effects (e.g., DMSO vs. aqueous buffers) or incubation time variations .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified allyl (e.g., replacing allyl with benzyl) or piperazinyl groups (e.g., substituting 4-methyl with 4-ethyl) to assess effects on target binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the thioxo group) .
  • Bioisosteric Replacement : Replace the thiazolidinone sulfur with oxygen to evaluate stability-activity trade-offs .

Q. What in silico approaches predict this compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma half-life .
  • Toxicity Profiling : Employ ProTox-II to assess hepatotoxicity and mutagenicity risks .

Q. How can researchers address discrepancies in crystallographic data for this compound?

  • Methodology :

  • SHELX Refinement : Use SHELXL for high-resolution (<1.0 Å) X-ray data to resolve Z/E isomerism and confirm the methylidene group’s geometry .
  • Twinned Data Analysis : Apply the TwinRotMat tool in PLATON to deconvolute overlapping diffraction patterns .

Q. What experimental designs elucidate synergistic effects with other therapeutics?

  • Methodology :

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1) in anticancer assays .
  • Transcriptomic Profiling : Perform RNA sequencing on treated cells to identify pathways modulated by the compound (e.g., NF-κB or MAPK) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.